molecular formula C5H10N4O2 B14168988 N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide CAS No. 28917-15-9

N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide

Cat. No.: B14168988
CAS No.: 28917-15-9
M. Wt: 158.16 g/mol
InChI Key: IIUAUCCKFFABTQ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide is a heterocyclic compound that belongs to the class of diazepines Diazepines are known for their diverse biological activities and are often used as structural fragments in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide typically involves the reaction of 1,2-diamines with nitramide derivatives under controlled conditions. One common method involves the cyclization of 1,2-diamines with nitramide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of diazepine derivatives. Continuous flow synthesis offers advantages such as improved reaction control, higher yields, and reduced production times .

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of the nitramide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

28917-15-9

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)nitramide

InChI

InChI=1S/C5H10N4O2/c10-9(11)8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)

InChI Key

IIUAUCCKFFABTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(NC1)N[N+](=O)[O-]

Origin of Product

United States

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